7-Fluoro-4-hydrazinylquinoline
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Overview
Description
7-Fluoro-4-hydrazinylquinoline is a chemical compound with the molecular formula C9H8FN3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both fluorine and hydrazine groups in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . The reaction can be represented as follows:
4,7-dichloroquinoline+hydrazine hydrate→this compound+by-products
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Fluoro-4-hydrazinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research indicates its potential use in developing antitubercular and anticancer agents.
Industry: It is used in the synthesis of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-hydrazinylquinoline involves its interaction with specific molecular targets. For instance, in antitubercular applications, it inhibits the enzyme enoyl reductase (INHA) in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall synthesis . In anticancer research, it has been shown to inhibit tyrosine kinase activity, leading to reduced proliferation of cancer cells .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 4,7-Difluoroquinoline
- 7-Fluoro-4-(1-piperazinyl)quinoline
Comparison: 7-Fluoro-4-hydrazinylquinoline is unique due to the presence of both fluorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. Compared to 7-Fluoro-4-chloroquinoline, it has enhanced nucleophilicity due to the hydrazine group. The presence of fluorine enhances its stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(7-fluoroquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) |
InChI Key |
YDBZADTUFVILJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)NN |
Origin of Product |
United States |
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